molecular formula C10H9N3O3 B15184222 5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine CAS No. 80987-72-0

5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine

Cat. No.: B15184222
CAS No.: 80987-72-0
M. Wt: 219.20 g/mol
InChI Key: JGBWDWIUCBBUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a benzodioxole moiety fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule polymerization. This results in cell cycle arrest and apoptosis in cancer cells .

Properties

CAS No.

80987-72-0

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C10H9N3O3/c1-11-10-13-12-9(16-10)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3,(H,11,13)

InChI Key

JGBWDWIUCBBUHN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(O1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.